6-bromo-5-methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride

Medicinal Chemistry ADME Prediction Structure–Activity Relationships

6-Bromo-5-methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride is a substituted 1,4-benzoxazine heterocycle supplied as a hydrochloride salt. Its free base (CAS 1154740-48-3) has the molecular formula C₉H₁₀BrNO and a molecular weight of 228.09 g/mol; the hydrochloride salt increases the molecular weight to approximately 264.54 g/mol.

Molecular Formula C9H11BrClNO
Molecular Weight 264.54 g/mol
Cat. No. B13492875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-5-methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride
Molecular FormulaC9H11BrClNO
Molecular Weight264.54 g/mol
Structural Identifiers
SMILESCC1=C(C=CC2=C1NCCO2)Br.Cl
InChIInChI=1S/C9H10BrNO.ClH/c1-6-7(10)2-3-8-9(6)11-4-5-12-8;/h2-3,11H,4-5H2,1H3;1H
InChIKeyTXQABGNSVDWXMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-5-methyl-3,4-dihydro-2H-1,4-benzoxazine Hydrochloride: Core Identity and Procurement-Relevant Characteristics


6-Bromo-5-methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride is a substituted 1,4-benzoxazine heterocycle supplied as a hydrochloride salt . Its free base (CAS 1154740-48-3) has the molecular formula C₉H₁₀BrNO and a molecular weight of 228.09 g/mol; the hydrochloride salt increases the molecular weight to approximately 264.54 g/mol . The 1,4-benzoxazine scaffold is recognized as a privileged structure in medicinal chemistry, appearing in potassium channel modulators, angiogenesis inhibitors, and CNS-targeted ligands [1]. The compound is commercially available from multiple vendors at standard purities of 95–97% .

Why 6-Bromo-5-methyl-3,4-dihydro-2H-1,4-benzoxazine Hydrochloride Cannot Be Interchanged with Its Regioisomers or Free Base


The specific 6-bromo-5-methyl substitution pattern on the 1,4-benzoxazine core produces a unique hydrogen-bond donor (HBD) profile distinct from its closest C₉H₁₀BrNO isomers . With the methyl group at position 5 rather than on the ring nitrogen, the secondary amine (NH) at position 4 remains free, conferring HBD = 1 and a topological polar surface area (TPSA) of 21.26 Ų, compared to HBD = 0 and TPSA = 12.5 Ų for the N-methyl analog 6-bromo-4-methyl-2,3-dihydro-1,4-benzoxazine [1]. These computed descriptors directly affect predicted blood–brain barrier permeability, solubility, and hydrogen-bonding interactions with biological targets, meaning that procurement of an incorrect regioisomer fundamentally alters downstream experimental outcomes . Furthermore, the hydrochloride salt form provides distinct handling, storage, and dissolution characteristics compared to the free base, which is the form in which most comparator benzoxazines are commercially supplied .

Quantitative Differential Evidence: 6-Bromo-5-methyl-3,4-dihydro-2H-1,4-benzoxazine Hydrochloride vs. Closest Analogs


Hydrogen-Bond Donor Capability: Free NH vs. N-Methyl in Closest C₉H₁₀BrNO Isomers

The target compound retains a secondary amine (NH) at position 4, yielding HBD count = 1, whereas the N-methyl comparator 6-bromo-4-methyl-2,3-dihydro-1,4-benzoxazine (CAS 188947-79-7) has a tertiary amine with HBD = 0 [1]. This single HBD difference alters the TPSA from 21.26 Ų (target) to 12.5 Ų (N-methyl comparator), a 41% reduction [1].

Medicinal Chemistry ADME Prediction Structure–Activity Relationships

Hydrochloride Salt vs. Free Base: Solubility and Handling Differentiation

The target compound is supplied as the hydrochloride salt (MW 264.54 g/mol) rather than the free base (MW 228.09 g/mol) . While quantitative aqueous solubility head-to-head data for this specific compound pair are not published, the general principle that hydrochloride salts of secondary amines exhibit enhanced aqueous solubility relative to their free base forms is well established [1]. The free base has a predicted aqueous solubility of 0.106 mg/mL (ESOL Log S = −3.33), classifying it as 'moderately soluble' .

Formulation Science Assay Development Compound Management

6-Bromo Substituent as a Validated Cross-Coupling Handle: Synthetic Utility Supported by Published Methodology

The 6-bromo substituent on 1,4-benzoxazines is a demonstrated substrate for palladium-catalyzed Suzuki–Miyaura cross-coupling with aryl-, vinyl-, and alkylboronic acids, enabling rapid diversification at this position [1][2]. The 5-methyl group adjacent to the bromine introduces steric hindrance that may modulate cross-coupling rates compared to unsubstituted 6-bromo-1,4-benzoxazine (CAS 105655-01-4), a feature that can be exploited for chemoselective sequential functionalization when other reactive handles are present [2].

Synthetic Chemistry Library Synthesis Suzuki–Miyaura Coupling

Benzoxazine Scaffold Biological Precedence: Class-Level Relevance for Screening Library Inclusion

The 1,4-benzoxazine scaffold has demonstrated activity across multiple therapeutic target classes. 2,3-Dihydro-1,4-benzoxazines have been reported as potent VEGFR2 (KDR) kinase inhibitors with IC₅₀ < 0.1 µM and HUVEC proliferation inhibitors with IC₅₀ < 0.1 µM [1]. Separately, 3,4-dihydro-2H-1,4-benzoxazine derivatives function as skeletal muscle K_ATP channel modulators and as allosteric enhancers of the adenosine A₁ receptor [2]. 6-Aryl benzoxazines are potent progesterone receptor agonists [3]. The target compound's 6-bromo-5-methyl pattern provides a unique substitution topology for exploring SAR within these established pharmacophore spaces.

Drug Discovery Kinase Inhibition CNS Disorders Ion Channel Modulation

Evidence Limitation Advisory: Absence of Published Direct Comparative Biological Data

A systematic search of PubMed, BindingDB, PubChem, and patent databases as of April 2026 did not identify any published head-to-head biological activity comparison between 6-bromo-5-methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride and its closest regioisomers [1][2]. No IC₅₀, Ki, EC₅₀, or cellular potency data for this specific compound have been reported in the peer-reviewed literature. The differential evidence presented above relies on computed physicochemical descriptors, structural reasoning, class-level scaffold precedent, and general salt-form principles. Investigators requiring activity-validated compounds for a specific target should verify the availability of primary screening data from the vendor or conduct pilot assays before committing to large-scale procurement.

Data Transparency Procurement Decision Support

Recommended Research and Industrial Applications for 6-Bromo-5-methyl-3,4-dihydro-2H-1,4-benzoxazine Hydrochloride Based on Verified Evidence


Diversification-Focused Medicinal Chemistry Library Synthesis via Suzuki–Miyaura Cross-Coupling

The 6-bromo substituent serves as a validated cross-coupling handle for generating 6-aryl, 6-vinyl, or 6-alkyl benzoxazine libraries [1]. The ortho-5-methyl group provides steric differentiation from unsubstituted 6-bromo benzoxazine building blocks, potentially enabling chemoselective sequential coupling strategies in molecules bearing multiple halogen substituents. The free NH at position 4 can be further functionalized via alkylation, acylation, or sulfonylation, offering a second orthogonal diversification vector.

CNS-Penetrant Screening Library Inclusion Based on Favorable Computed ADME Profile

The compound's predicted blood–brain barrier permeability (BBB permeant = Yes, per BOILED-Egg model), moderate lipophilicity (Consensus Log Po/w = 2.42), low molecular weight (228.09 free base), and single HBD/HBA pair place it within favorable CNS drug-like chemical space . The hydrochloride salt form further supports aqueous solubility for in vitro assay preparation. These properties make it a candidate for inclusion in CNS-targeted screening collections, particularly for targets where the 1,4-benzoxazine scaffold has precedent (5-HT₆, 5-HT₅A, adenosine A₁ receptors) [2].

Regioisomeric Selectivity Studies in Benzoxazine SAR Programs

For research groups investigating the impact of methyl substitution position on benzoxazine biological activity, this compound provides a critical data point in the regioisomeric matrix (5-methyl vs. 3-methyl, 4-methyl, 6-methyl, 7-methyl, 8-methyl variants). The computed HBD/HBA and TPSA differences between the target (HBD = 1, TPSA = 21.26 Ų) and N-methyl isomer (HBD = 0, TPSA = 12.5 Ų) predict distinct target interaction profiles that can be probed empirically [3].

Building Block for Potassium Channel Modulator or Kinase Inhibitor Scaffold Exploration

Given the established activity of 1,4-benzoxazine derivatives as K_ATP channel modulators (skeletal muscle) and VEGFR2 kinase inhibitors (IC₅₀ < 0.1 µM), this 6-bromo-5-methyl variant can serve as a late-stage diversification intermediate for exploring SAR around these pharmacologically validated cores [1][2]. The bromine at position 6 maps to a region tolerant of aryl substitution in published VEGFR2 inhibitor co-crystal structures (PDB: 2RL5), while the 5-methyl group probes steric tolerance adjacent to the hinge-binding region.

Quote Request

Request a Quote for 6-bromo-5-methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.